molecular formula C20H26N2O2S B13434704 1-(4-Tert-butylbenzyl)-3-(4-hydroxy-3-methoxybenzyl)thiourea

1-(4-Tert-butylbenzyl)-3-(4-hydroxy-3-methoxybenzyl)thiourea

Cat. No.: B13434704
M. Wt: 358.5 g/mol
InChI Key: MRDJEHJOSCNEAJ-UHFFFAOYSA-N
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Description

1-(4-Tert-butylbenzyl)-3-(4-hydroxy-3-methoxybenzyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylbenzyl)-3-(4-hydroxy-3-methoxybenzyl)thiourea typically involves the reaction of 4-tert-butylbenzyl isothiocyanate with 4-hydroxy-3-methoxybenzylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylbenzyl)-3-(4-hydroxy-3-methoxybenzyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylbenzyl)-3-(4-hydroxy-3-methoxybenzyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Tert-butylbenzyl)-3-(4-hydroxybenzyl)thiourea
  • 1-(4-Tert-butylbenzyl)-3-(3-methoxybenzyl)thiourea
  • 1-(4-Tert-butylbenzyl)-3-(4-hydroxy-3-methoxyphenyl)thiourea

Uniqueness

1-(4-Tert-butylbenzyl)-3-(4-hydroxy-3-methoxybenzyl)thiourea is unique due to the presence of both tert-butyl and hydroxy-methoxy substituents on the benzyl groups. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other thioureas.

Properties

Molecular Formula

C20H26N2O2S

Molecular Weight

358.5 g/mol

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea

InChI

InChI=1S/C20H26N2O2S/c1-20(2,3)16-8-5-14(6-9-16)12-21-19(25)22-13-15-7-10-17(23)18(11-15)24-4/h5-11,23H,12-13H2,1-4H3,(H2,21,22,25)

InChI Key

MRDJEHJOSCNEAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC(=S)NCC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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